(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrFIS. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method includes:
Halogenation: Starting with a phenyl ring, bromine, fluorine, and iodine atoms are introduced through electrophilic aromatic substitution reactions.
Methylsulfane Introduction: The methylsulfane group is then attached using a nucleophilic substitution reaction, often involving a thiol or sulfide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The halogen atoms can be reduced to form less substituted phenyl derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less substituted phenyl derivatives.
Substitution: Phenyl derivatives with different functional groups.
Scientific Research Applications
(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfane groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
Uniqueness
(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane is unique due to the presence of three different halogen atoms on the phenyl ring, which imparts distinct chemical reactivity and properties compared to similar compounds. This unique halogenation pattern allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C7H5BrFIS |
---|---|
Molecular Weight |
346.99 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
InChI Key |
OQSGMNDGFDMXSA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Br)I |
Origin of Product |
United States |
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